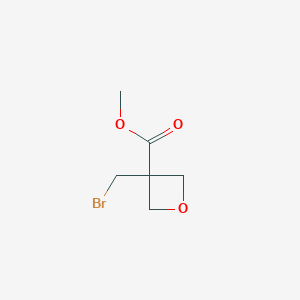

![molecular formula C20H19N3O2S B2525659 3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536710-26-6](/img/structure/B2525659.png)

3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidoindole derivatives, such as "3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one," involves complex reactions that can yield a variety of heterocyclic compounds. For instance, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine can produce imidazo[1,2-a]pyridines and indoles, depending on the substituents present on the phenyl group . Similarly, the conversion of 2-ethoxycarbonyl-3-isothiocyanatopyridine through nucleophilic reactions can lead to pyrido[3,2-d]pyrimidine derivatives and tricyclic systems . Moreover, the reaction of 2-ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one with carbon disulfide and phenyl isothiocyanate can result in the formation of 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidoindole derivatives is characterized by the presence of multiple fused rings, which can include pyrimidine and indole moieties. The crystal structure of related compounds, such as ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, has been determined using techniques like single-crystal X-ray diffraction, which provides insights into the orthorhombic system and space group of these molecules .

Chemical Reactions Analysis

The chemical reactivity of pyrimidoindole derivatives can be explored through various reactions. For example, the three-component tandem reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates can lead to the synthesis of highly diversified pyrimido[1,2-a]indoles . Intramolecular cyclizations starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate can yield pyrimido[4,5-b]indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidoindole derivatives are influenced by their molecular structure. The presence of substituents such as ethoxy and ethylthio groups can affect the compound's solubility, melting point, and reactivity. The antitumor activities of these compounds, as demonstrated by ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, suggest that they may interact with biological targets in a manner that is dependent on their chemical structure . Additionally, some thienopyrimidin-4-one-2-thiones, which share structural similarities with pyrimidoindoles, have shown analgesic and anti-inflammatory activities .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, pyrido[3,4-b]indole, pyrido[4,3-b]indole, and pyrimido[4,5-b]indole derivatives have been prepared using similar compounds. These processes involve reactions with aromatic isothiocyanates and carbon disulphide, leading to compounds like 1-arylamino-3-ethoxycarbonyl-9-methylpyrido[3,4-b]indoles and 1-thioxopyrido[3,4-b]indole (Molina & Fresneda, 1988).

Reactivity with Indole Analogs

- Ethyl 3-ethoxymethylene-2, 4-dioxovalerate and ethyl ethoxy-methyleneoxaloacetate, compounds related to the mentioned chemical, have shown significant reactivity with indole analogs. This includes forming trisubstituted pyrimido [1, 2-a] indoles and 9H-pyrimido-[2, 3-b] indoles, demonstrating the compound's potential in creating diverse indole derivatives (Kurihara, Tani, Imai, & Nasu, 1980).

Biological Activities

- Some derivatives, such as substituted 3-hydroxy-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and 4-ethyl carboxylates, have shown in vitro antibacterial activity. This highlights the potential medical applications of compounds in this chemical class (Rida, Soliman, Badawey, El-Ghazzawi, Kader, & Kappe, 1988).

Potential in Medicinal Chemistry

- Derivatives such as 3-substituted pyrimido[5,4-b]indole-2,4-diones have been evaluated for their in vitro alpha 1 adrenoceptor affinity. Some compounds, particularly those with a (phenylpiperazinyl)alkyl side chain, were identified as potent alpha 1 adrenoceptor ligands (Russo, Romeo, Guccione, & de Blasi, 1991).

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-3-25-14-11-9-13(10-12-14)23-19(24)18-17(22-20(23)26-4-2)15-7-5-6-8-16(15)21-18/h5-12,21H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXJDXQWWIZGIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2525579.png)

![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2525581.png)

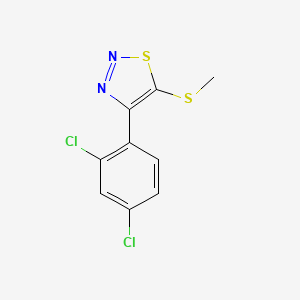

![1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2525585.png)

![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2525588.png)

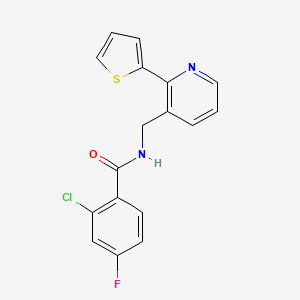

![1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2525591.png)

![(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2525593.png)

![N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2525596.png)

![2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B2525597.png)